

# Physicochemical parameters of 1-Cyclopropylpiperidin-4-amine

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## Compound of Interest

Compound Name: *1-Cyclopropylpiperidin-4-amine*

Cat. No.: *B1285684*

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An In-depth Technical Guide on the Physicochemical Parameters of **1-Cyclopropylpiperidin-4-amine**

For an audience of Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Cyclopropylpiperidin-4-amine** (CAS No. 62813-02-9) is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.<sup>[1]</sup> The introduction of a cyclopropyl group can influence various molecular properties, including metabolic stability, biological activity, and solubility.<sup>[1]</sup> This document provides a comprehensive overview of the known and predicted physicochemical parameters of **1-Cyclopropylpiperidin-4-amine**, details common experimental protocols for their determination, and outlines a general workflow for assessing lipophilicity.

## Physicochemical Data Summary

The quantitative physicochemical data for **1-Cyclopropylpiperidin-4-amine** are summarized in the table below. It is critical to note that much of the available data is derived from computational predictions rather than direct experimental measurement.

Parameter	Value	Data Type	Source
CAS Number	62813-02-9	Experimental	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> N <sub>2</sub>	-	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	140.23 g/mol	Calculated	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to light yellow liquid	Experimental	<a href="#">[3]</a>
Boiling Point	194.9 ± 8.0 °C	Predicted	<a href="#">[3]</a>
Density	1.062 ± 0.06 g/cm <sup>3</sup>	Predicted	<a href="#">[3]</a>
pKa	10.51 ± 0.20	Predicted	<a href="#">[3]</a>
LogP (Octanol-Water Partition Coefficient)	0.5719	Computational	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	29.26 Å <sup>2</sup>	Computational	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	Computational	<a href="#">[2]</a>
Hydrogen Bond Donors	1	Computational	<a href="#">[2]</a>
Rotatable Bonds	1	Computational	<a href="#">[2]</a>

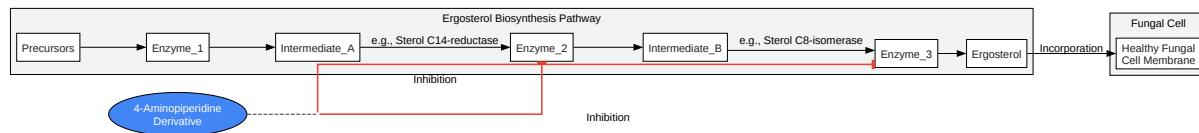
## Biological Context and Potential Signaling Pathways

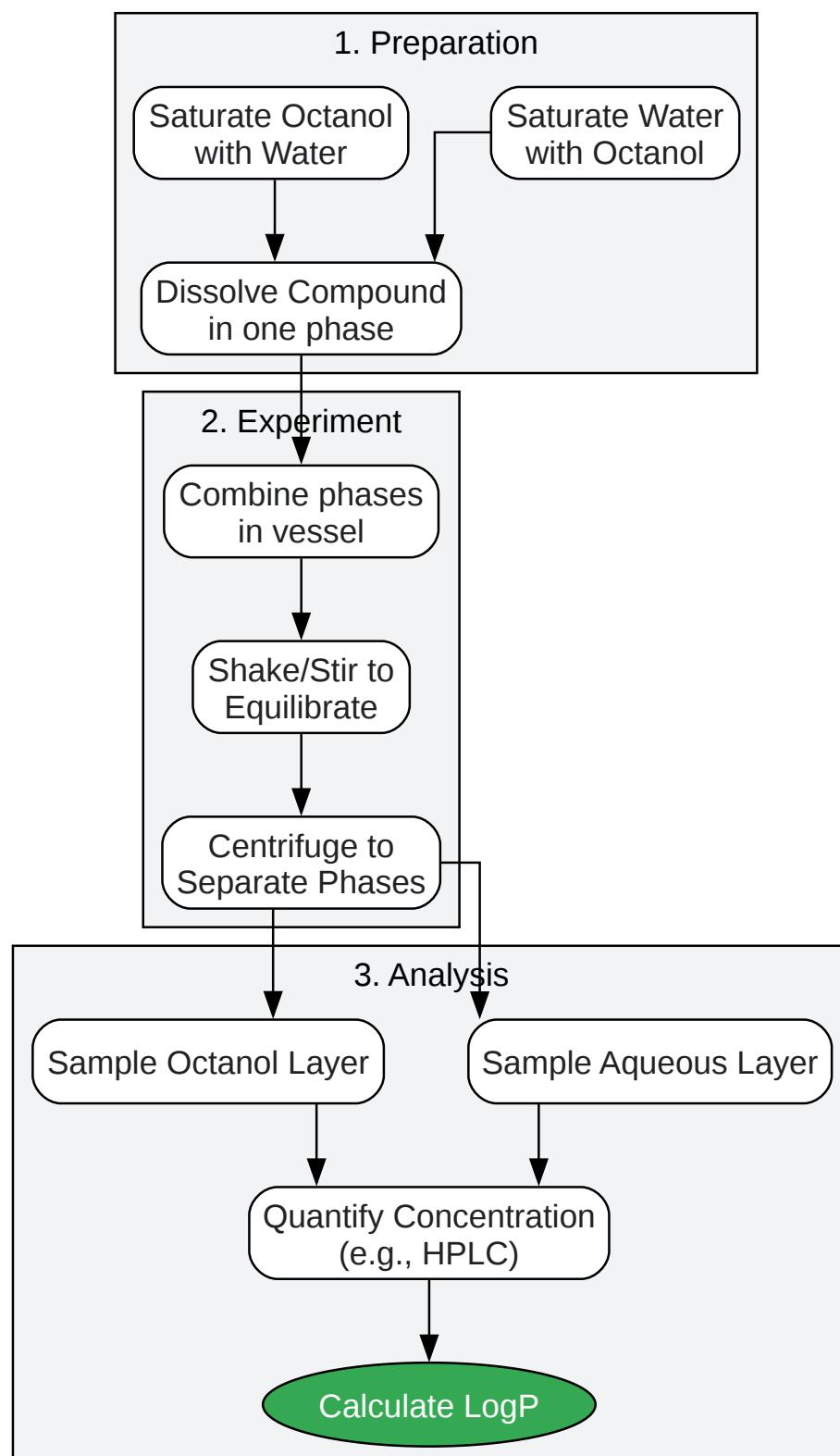
While specific signaling pathway involvement for **1-Cyclopropylpiperidin-4-amine** is not extensively documented in public literature, the broader class of 4-aminopiperidines has been investigated for biological activity. Notably, derivatives of 4-aminopiperidine have been identified as a novel chemotype of antifungal agents.[\[4\]](#)

These compounds are thought to act by inhibiting enzymes within the fungal ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[\[4\]](#) Ergosterol is

a critical component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its disruption leads to impaired membrane integrity and fungal cell death.

The diagram below illustrates the general mechanism of action for antifungal agents targeting ergosterol biosynthesis.



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